N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
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Scientific Research Applications
Chemical Modifications and Synthesis
N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide, due to its structural components, plays a role in the synthesis and modification of chemical compounds. For example, modifications of methylene groups in certain acetamides have been explored for their insecticidal activity, utilizing dimethylamino components similar to those in this compound (Samaritoni et al., 1999). Additionally, the role of dimethylamino groups in the catalytic processes, as seen in copper-catalyzed N-arylation of imidazoles and benzimidazoles, highlights the relevance of such functional groups in facilitating chemical reactions (Altman et al., 2007).
Photochemical and Electrochemical Studies
The dimethylamino group, as part of the molecular structure, has been subject to photochemical and electrochemical studies, particularly in the context of dual fluorescence and relaxation dynamics, which are crucial for understanding the behavior of such compounds at the molecular level (Kochman et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, the hydrogen-bonding capabilities and structural versatility of compounds containing oxalamide and dimethylamino groups have been extensively studied. These studies reveal the potential for forming extended supramolecular networks, which are significant in the development of new materials and nanotechnology (Lee, 2010).
Catalysis and Reaction Mechanisms
Research has also delved into the catalytic properties and reaction mechanisms involving dimethylamino and oxalamide functionalities. For instance, the hydrogenation of dimethyl oxalate to ethylene glycol over catalysts showcases the importance of these groups in facilitating catalytic reactions, which is pivotal for industrial chemical processes (Yue et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function and leading to a range of biological effects .
Mode of Action
It’s known that the compound contains a benzylic position, which is a key site for various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s structure suggests that it might influence pathways involving aromatic compounds, given its tolyl groups and benzylic position .
Result of Action
Similar compounds have been reported to exhibit antibacterial activities , suggesting that this compound might also have potential antimicrobial effects.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-6-4-5-7-17(14)21-19(24)18(23)20-13-12-15-8-10-16(11-9-15)22(2)3/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLWNIOLJAHCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.